Superior Aβ-Induced Paralysis Delay in C. elegans vs. In-Class Analog JWB1-84-1
In a transgenic C. elegans model expressing human Aβ (strain CL2006), JAY2-22-33 at 100 µM significantly delayed Aβ-induced paralysis (p=0.01), whereas its structural analog JWB1-84-1 showed no protective effect at any concentration tested [1]. This demonstrates a functional divergence between these two lead compounds.
| Evidence Dimension | Delay in Aβ-induced paralysis |
|---|---|
| Target Compound Data | Significant delay (p=0.01) at 100 µM |
| Comparator Or Baseline | JWB1-84-1: No significant delay at any concentration |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Transgenic C. elegans CL2006, concentration range 10 nM to 100 µM |
Why This Matters
This functional divergence in a whole-organism model directly informs compound selection for in vivo neuroprotection studies, as only JAY2-22-33 demonstrates this specific protective phenotype.
- [1] Keowkase R, Aboukhatwa M, Adam BL, Beach JW, Terry AV Jr, Buccafusco JJ. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Mol Neurodegener. 2010;5:59. View Source
